[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
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Overview
Description
This compound belongs to a class of organic molecules that are significant in synthetic chemistry due to their versatile frameworks for constructing complex molecular structures. These frameworks are pivotal for developing materials with specific chemical and physical properties.
Synthesis Analysis
The synthesis of similar pyran-based compounds involves multi-step organic reactions, starting from readily available precursors. For example, a related compound was synthesized through the reaction of 2-(hydroxy-phenyl)-acetic acid methyl ester with 3,4-dihydro-2H-pyran, followed by reactions with tert-butyl nitrate ester and iodomethane, achieving a total yield of 63.4% with a purity of 97.9% (Zhang Guo-fu, 2012).
Molecular Structure Analysis
The crystal structure analysis of a closely related compound, which shares the 3,4-dihydro-2H-pyran ring system, shows that the pyran ring adopts a distorted half-boat conformation. This conformation affects the overall molecular geometry and the interactions within the crystal structure (J. Zukerman-Schpector et al., 2015).
properties
IUPAC Name |
[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-7(15)19-5-11-13(22-9(3)17)14(23-10(4)18)12(6-20-11)21-8(2)16/h6,11,13-14H,5H2,1-4H3/t11-,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHQVSHQIAMPP-MRVWCRGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(=CO1)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370472 |
Source
|
Record name | ST50307551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
CAS RN |
3366-47-0 |
Source
|
Record name | ST50307551 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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